molecular formula C15H20N2O3S B7184758 N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7184758
M. Wt: 308.4 g/mol
InChI Key: LQKXYKBXBJMIAG-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a 2,2-dimethylpropanoyl group and an acetamide group linked to a pyrrolidinone moiety

Properties

IUPAC Name

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)13(20)10-6-8-21-14(10)16-11(18)9-17-7-4-5-12(17)19/h6,8H,4-5,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKXYKBXBJMIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(SC=C1)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of thiophene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the reaction of the resulting intermediate with 2-(2-oxopyrrolidin-1-yl)acetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.

    Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea
  • N-(2,2-dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea

Uniqueness

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its combination of a thiophene ring with a pyrrolidinone moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This structural uniqueness could result in different reactivity and interactions with biological targets, making it a valuable compound for further study.

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